![molecular formula C14H21BrN2 B14328276 (E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene CAS No. 109637-90-3](/img/structure/B14328276.png)
(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene is an organic compound characterized by the presence of a bromophenyl group, a methylpropan-2-yl group, and a tert-butyldiazene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene typically involves the reaction of 2-bromophenyl derivatives with tert-butyl diazene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the 2-bromophenyl derivative is reacted with a tert-butyl diazene precursor in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield. The use of high-throughput screening and optimization techniques can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bromophenyl derivatives.
科学的研究の応用
(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological macromolecules such as proteins and nucleic acids, leading to modulation of their functions. The tert-butyldiazene moiety can undergo redox reactions, generating reactive intermediates that can further interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.
類似化合物との比較
Similar Compounds
- (E)-1-(2-Bromophenyl)-3-phenylprop-2-en-1-one
- (E)-1-(2-Bromophenyl)-N-hydroxymethanimine
- (E)-1-(2-Bromophenyl)-N-(1-piperidinyl)methanimine
Uniqueness
(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene is unique due to the presence of the tert-butyldiazene moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
109637-90-3 |
|---|---|
分子式 |
C14H21BrN2 |
分子量 |
297.23 g/mol |
IUPAC名 |
[1-(2-bromophenyl)-2-methylpropan-2-yl]-tert-butyldiazene |
InChI |
InChI=1S/C14H21BrN2/c1-13(2,3)16-17-14(4,5)10-11-8-6-7-9-12(11)15/h6-9H,10H2,1-5H3 |
InChIキー |
JQUFPSDBXJEFGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=NC(C)(C)CC1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


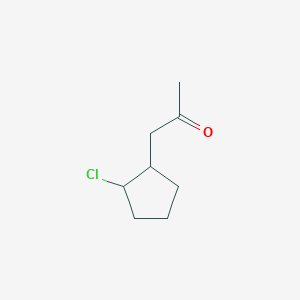
![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)


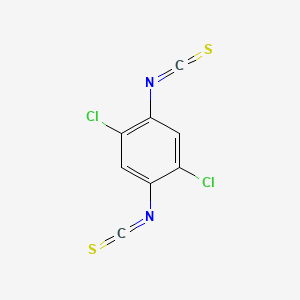

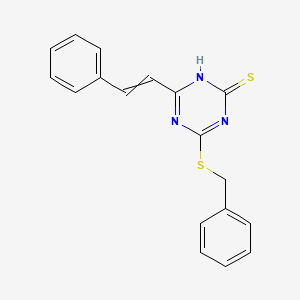


![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
![3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione](/img/structure/B14328256.png)
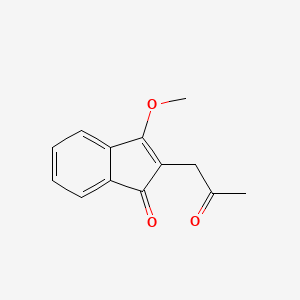
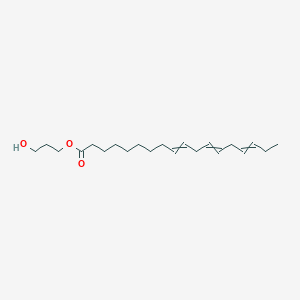
![N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14328268.png)
